

Navigating DT-061 Cellular Assays: A Technical Support Guide

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Compound of Interest		
Compound Name:	(1S,2S,3R)-DT-061	
Cat. No.:	B15575927	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DT-061 in cellular assays. The information is tailored for scientists and drug development professionals to help identify and understand potential artifacts and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results with DT-061 are inconsistent with its proposed role as a specific PP2A-B56 α activator. What could be the reason?

Recent studies have presented conflicting evidence regarding the mechanism of action of DT-061. While it was initially reported to selectively bind and stabilize the PP2A-B56 α holoenzyme, subsequent research suggests that its cytotoxic effects may be independent of PP2A activation and instead stem from off-target effects.[1][2] A key finding from these later studies is that DT-061 can disrupt the Golgi apparatus and the endoplasmic reticulum (ER).[1][2][3][4] Therefore, it is crucial to consider that the observed cellular phenotype may be a result of these off-target effects rather than specific PP2A-B56 α activation.

Q2: What are the specific off-target effects of DT-061 that have been reported?

Genome-wide CRISPR-Cas9 screens have revealed that cells are sensitized to DT-061 upon the knockout of genes related to ER and Golgi function.[1][2] Specifically, depletion of components of the NatC and TRAPP complexes, which are involved in Golgi integrity,







increases sensitivity to DT-061.[1][2][3] Functionally, DT-061 has been shown to cause disruption of both the Golgi and ER, as well as associated lipid synthesis.[1][2]

Q3: How can I determine if the effects I'm observing are due to PP2A activation or off-target effects?

To dissect the underlying cause of your experimental observations, consider the following control experiments:

- CRISPR-Cas9 Knockout: Investigate the effect of DT-061 in cell lines where specific PP2A B56 subunits, particularly B56α, have been knocked out. If the cytotoxic or phenotypic effects of DT-061 persist in the absence of its proposed target, it strongly suggests a PP2Aindependent mechanism.[1][2]
- Golgi and ER Integrity Assays: Utilize markers for the Golgi apparatus (e.g., live-cell Golgi markers) and the ER to assess their morphology and integrity in the presence of DT-061.[1]
 [2] Disruption of these organelles would point towards the off-target effects identified in recent literature.
- Microtubule Polymerization Assay: While DT-061 itself has not been found to directly affect
 microtubule polymerization, comparing its effects to compounds known to disrupt the
 cytoskeleton can be a useful counter-screen, especially if your phenotype involves cell
 division or morphology changes.[1][2][3]

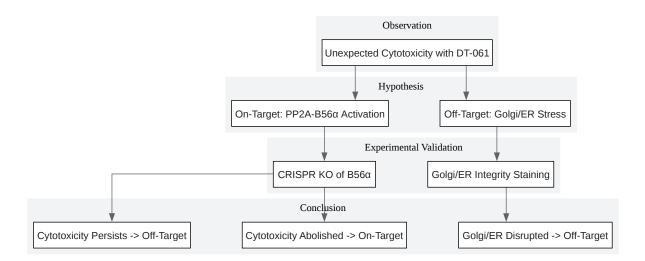
Troubleshooting Guide

Issue: Unexpected Cell Death or Cytotoxicity

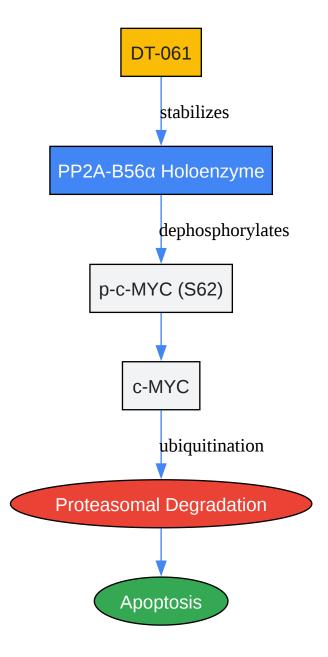
If you observe significant cell death that doesn't correlate with the expected consequences of PP2A-B56 α activation in your cell model, it is highly probable that this is due to the disruption of the Golgi and ER.

Troubleshooting Workflow:

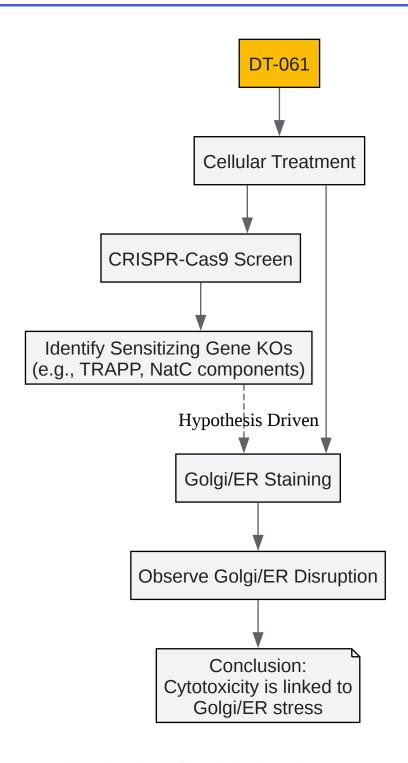












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